
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is a compound that features a piperidine ring, a thiophene ring, and a chloroacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common motif in many biologically active compounds, adds to its significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce a variety of substituted piperidine or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(2-Chloroacetyl)piperidin-4-yl)thiophene-3-carboxamide
- N-(1-(2-Chloroacetyl)piperidin-2-yl)thiophene-3-carboxamide
Uniqueness
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is unique due to the specific positioning of the chloroacetyl group and the thiophene ring. This unique structure can lead to different biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring also adds to its distinct properties, as thiophene derivatives are known for their stability and electronic properties .
Eigenschaften
Molekularformel |
C12H15ClN2O2S |
|---|---|
Molekulargewicht |
286.78 g/mol |
IUPAC-Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2S/c13-6-11(16)15-4-1-2-10(7-15)14-12(17)9-3-5-18-8-9/h3,5,8,10H,1-2,4,6-7H2,(H,14,17) |
InChI-Schlüssel |
HVAGRMQBCIQYKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)CCl)NC(=O)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


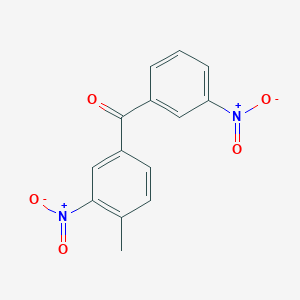
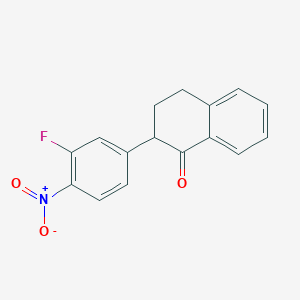
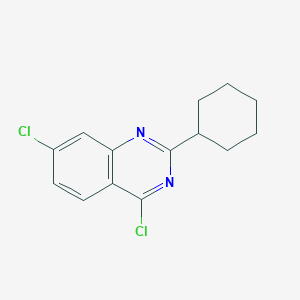

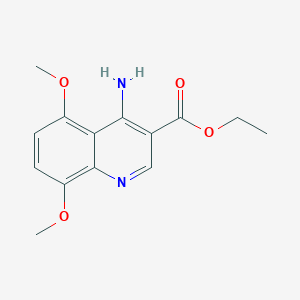

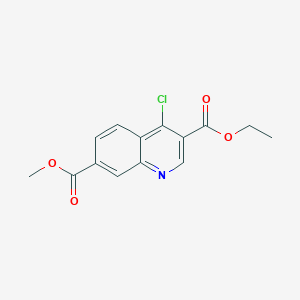

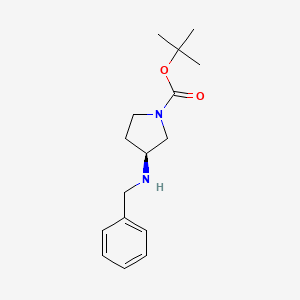

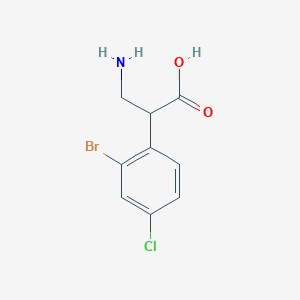
![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)
![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)

